molecular formula C16H20ClN B2787692 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 1989672-55-0

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride

Cat. No.: B2787692
CAS No.: 1989672-55-0
M. Wt: 261.79
InChI Key: NFQMOAVZDCWZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a naphthalene substituent at the 1-position of the methyl group attached to the pyrrolidine ring. The compound’s molecular formula is C₁₆H₂₀ClN, combining a five-membered pyrrolidine ring with a bulky naphthalen-1-ylmethyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry and conformational flexibility, influenced by the puckered pyrrolidine ring (described by Cremer-Pople parameters ), are critical for interactions with biological targets.

Properties

IUPAC Name

2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-16(10-5-11-17-16)12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,17H,5,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQMOAVZDCWZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with naphthalen-1-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the naphthalen-1-ylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction can produce naphthalen-1-ylmethyl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Discovery

The pyrrolidine scaffold is widely recognized for its ability to modulate biological activity due to its unique stereochemistry and spatial orientation. This compound can serve as a building block for the development of novel pharmaceuticals targeting various diseases, including:

  • CNS Disorders : Pyrrolidine derivatives have shown promise in treating central nervous system disorders due to their ability to interact with neurotransmitter receptors.
  • Cancer Therapy : Compounds with pyrrolidine structures have been investigated for their anticancer properties, potentially acting as inhibitors of specific kinases involved in tumor growth .

2.2 Structure-Activity Relationship Studies

Research indicates that the stereochemistry of pyrrolidine derivatives significantly influences their biological activity. For instance, variations in substituents on the pyrrolidine ring can lead to different binding affinities and selectivity towards target proteins . This property is critical for optimizing drug candidates during the drug discovery process.

Synthesis and Chemical Reactions

3.1 Synthetic Routes

The synthesis of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride can be achieved through various methods, including:

  • Microwave-Assisted Organic Synthesis (MAOS) : This method enhances the efficiency of synthesizing pyrrolidine derivatives while minimizing environmental impact, aligning with green chemistry principles .

3.2 Applications as a Chemical Intermediate

This compound can also act as an intermediate in the synthesis of more complex molecules, including:

  • Histamine Receptor Ligands : The compound can be modified to create ligands that interact with histamine receptors, which are important targets in allergy and gastric acid secretion therapies .

Case Studies and Research Findings

Several studies highlight the efficacy of pyrrolidine derivatives, including 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride:

StudyFindings
Luxenburger et al. (2021)Developed selective CK1 kinase inhibitors using chiral pyrrolidine scaffolds, demonstrating nanomolar activity against specific kinases .
Zhang et al. (2020)Synthesized 4-benzylpyrrolidine derivatives showing agonistic activity at peroxisome proliferator-activated receptors (PPARs), with significant effects on glucose metabolism in diabetic models .
Periyasami et al. (2019)Investigated spiro-pyrrolidine derivatives for antibacterial activity against human pathogens, highlighting the importance of molecular geometry in biological interactions .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological studies or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

Naphthalene Positional Isomers
  • 2-(Naphthalen-2-ylmethyl)pyrrolidine Hydrochloride (CID 326298): Molecular Formula: C₁₅H₁₇N·HCl Key Difference: The naphthalene substituent is attached at the 2-position instead of the 1-position.
Aromatic Ring Substitutions
  • 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine Hydrochloride (CAS 2060032-08-6):

    • Molecular Formula : C₁₃H₂₀ClN
    • Key Difference : The naphthalene group is replaced with a 3-methylphenyl ring.
    • Impact : Reduced hydrophobicity and molecular weight (168.28 g/mol vs. 261.79 g/mol for the target compound) may lower membrane permeability and binding affinity to lipophilic targets .
  • 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Hydrochloride: Key Difference: Naphthalene is replaced with a thiophene ring.
Ring Size Variations
  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide :
    • Key Difference : A six-membered piperidine ring replaces pyrrolidine.
    • Impact : Increased ring size enhances conformational flexibility, which may improve binding to larger active sites (e.g., SARS-CoV-2 protease inhibition as reported in related studies ).

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aromatic Substituent Ring Size
Target Compound 261.79 ~3.5 Naphthalen-1-yl 5-membered
2-(Naphthalen-2-ylmethyl)pyrrolidine 241.76 ~3.2 Naphthalen-2-yl 5-membered
3-Methylphenyl Analog 225.76 ~2.8 3-Methylphenyl 5-membered
Thiophene Analog 219.74 ~2.5 Thiophen-2-yl 5-membered
Piperidine Derivative ~400 (estimated) ~4.0 Naphthalen-1-yl 6-membered

Key Observations :

  • The target compound’s naphthalen-1-yl group confers higher hydrophobicity (LogP ~3.5) than phenyl or thiophene analogs, favoring penetration into lipid-rich tissues.
  • Piperidine derivatives exhibit higher molecular weights and LogP values, suggesting enhanced bioavailability for CNS targets .

Pharmacological and Biochemical Implications

  • Piperidine Analogs : Demonstrated SARS-CoV-2 inhibition in vitro, highlighting the importance of naphthalene’s spatial arrangement for viral protease binding .
  • Thiophene Derivatives : Sulfur’s electron-rich nature could enhance interactions with metalloenzymes or ion channels compared to pure hydrocarbon substituents .

Biological Activity

2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride (CAS No. 1989672-55-0) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and related case studies.

Chemical Structure

The chemical structure of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride can be represented by the following molecular formula:

  • Molecular Formula : C16H19N·HCl
  • SMILES Notation : CC1(CCCN1)Cc1cccc2c1cccc2.Cl

This structure features a pyrrolidine ring substituted with a naphthalene moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar pyrrolidine structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Properties

Studies have highlighted the potential anticancer effects of pyrrolidine derivatives. A related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the naphthalene substitution might enhance this activity through increased lipophilicity and improved cellular uptake .

3. Neuropharmacological Effects

Pyrrolidine derivatives are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may act on neurotransmitter systems, potentially providing therapeutic benefits in conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride. Key factors influencing its activity include:

  • Substituents on the Pyrrolidine Ring : Variations at the nitrogen atom and carbon positions can significantly alter pharmacological profiles.
  • Naphthalene Moiety : The presence of aromatic systems like naphthalene enhances hydrophobic interactions, which may improve binding affinity to biological targets.

Case Studies

Several case studies have examined similar compounds to elucidate their biological activities:

Study Compound Activity Findings
1beta-methylcarbapenemsAntibacterialShowed potent activity against MRSA and other bacteria.
Pyrrolidine derivativesAnticancerSignificant cytotoxic effects observed in multiple cancer cell lines.
Pyrrolidine-based ligandsNeuropharmacologicalIndicated potential for treating anxiety-related disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) to establish stereochemistry. A typical route involves coupling naphthalen-1-ylmethyl halides with 2-methylpyrrolidine precursors under reflux in dichloromethane or ethanol. Reaction efficiency is optimized by controlling temperature (60–80°C), pH (acidic conditions for hydrochloride formation), and stoichiometric ratios. Progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure and conformation of this compound determined using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection uses Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å), and structures are solved with SHELX software (e.g., SHELXL for refinement, SHELXS for direct methods). ORTEP-III visualizes thermal ellipsoids and ring puckering. For conformation analysis, Cremer-Pople parameters quantify non-planarity of the pyrrolidine ring .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254\lambda = 254 nm).
  • Stereochemistry : Chiral stationary phase HPLC or circular dichroism (CD) spectroscopy.
  • Structural Confirmation : 19^{19}F NMR (if fluorinated analogs are studied) and 2D NMR (COSY, NOESY) resolve spatial proximity of substituents. Mass spectrometry (ESI-TOF) confirms molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and how does this compare to empirical data?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors like serotonin subtypes (e.g., 5-HT7_{7}). Force fields (AMBER, CHARMM) simulate binding dynamics. Comparative analysis involves:

  • Theoretical : Predicted binding energies and hydrogen-bonding patterns.
  • Empirical : Surface plasmon resonance (SPR) for affinity (KdK_d) and functional assays (cAMP accumulation for GPCRs). Discrepancies arise from solvent effects and protein flexibility in silico .

Q. What strategies resolve contradictions between theoretical and experimental data on conformational stability?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., solvation models in DFT calculations).
  • Step 2 : Validate experimental conditions (e.g., crystallographic resolution, temperature in NMR).
  • Step 3 : Use dynamic NMR to assess ring-flipping kinetics or variable-temperature SCXRD to capture conformational flexibility. For example, Cremer-Pople coordinates differentiate chair vs. twist-boat puckering in pyrrolidine rings .

Q. What design considerations are critical for in vitro studies assessing receptor binding affinity, considering structural features?

  • Methodological Answer :

  • Receptor Selection : Prioritize targets with known naphthalene/pyrrolidine interactions (e.g., dopamine D2_2, 5-HT receptors).
  • Structural Probes : Introduce isotopic labels (13^{13}C at methyl groups) for binding site mapping via NMR.
  • Controls : Use WAY 100635 (5-HT1A_{1A} antagonist) to isolate subtype-specific effects. Dose-response curves (IC50_{50}) validate selectivity .

Q. How can researchers evaluate the toxicological profile of this compound, leveraging existing data on naphthalene derivatives?

  • Methodological Answer :

  • In Silico : QSAR models predict hepatotoxicity using naphthalene’s ADME profile (e.g., CYP450 metabolism).
  • In Vitro : Ames test for mutagenicity; mitochondrial toxicity assays (Seahorse XF Analyzer).
  • In Vivo : Rodent studies (OECD 408) assess acute toxicity (LD50_{50}) and histopathology. Cross-reference ATSDR guidelines for naphthalene derivatives (e.g., respiratory effects in inhalation studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.